molecular formula C12H15N3O B6166482 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine CAS No. 1154927-58-8

1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B6166482
CAS No.: 1154927-58-8
M. Wt: 217.3
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Description

1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine is a chemical compound that features a benzodiazole ring fused with an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine typically involves the reaction of 1H-1,3-benzodiazole with oxan-4-ylamine under specific conditions. One common method includes:

    Starting Materials: 1H-1,3-benzodiazole and oxan-4-ylamine.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like p-toluenesulfonic acid.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzodiazole compounds.

Scientific Research Applications

1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its possible anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-(oxan-4-yl)-4-oxocyclohexane-1-carbonitrile: Shares the oxane ring but differs in the presence of a carbonitrile group.

    Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: Contains a benzothiophene ring and is studied for its affinity towards serotonin receptors.

Uniqueness

1-(oxan-4-yl)-1H-1,3-benzodiazol-2-amine is unique due to its specific combination of the benzodiazole and oxane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1154927-58-8

Molecular Formula

C12H15N3O

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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